

Technical Monograph: N-(4-Aminophenyl)-2-methoxyacetamide

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Compound of Interest

Compound Name: *N*-(4-aminophenyl)-2-methoxyacetamide

CAS No.: 203739-06-4

Cat. No.: B3021585

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A Bifunctional Scaffold for Medicinal Chemistry and Dye Synthesis

Abstract

N-(4-Aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) represents a critical intermediate in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors, and advanced azo dyes. Distinguished by its "Janus-faced" reactivity—possessing a nucleophilic primary amine and a stable, solubility-enhancing methoxyacetamide moiety—it serves as a versatile scaffold for fragment-based drug discovery (FBDD). This guide provides a rigorous, self-validating protocol for its synthesis, purification, and application, emphasizing the suppression of bis-acylation byproducts common in conventional aniline chemistry.

Chemical Identity & Significance

Unlike simple acetanilides, the inclusion of the

-methoxy group in the acyl chain imparts unique physicochemical properties. It acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to alkyl analogs while

maintaining membrane permeability—a critical balance in designing orally bioavailable drugs (e.g., analogs of Nintedanib).

Property	Specification
IUPAC Name	N-(4-Aminophenyl)-2-methoxyacetamide
CAS Number	203739-06-4
Molecular Formula	
Molecular Weight	180.21 g/mol
Appearance	Off-white to pale beige crystalline solid
Solubility	Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in Water
pKa (Predicted)	~4.5 (Aniline nitrogen), ~14 (Amide nitrogen)

Strategic Synthesis: The Nitro-Reduction Route

The Problem: Direct acylation of p-phenylenediamine with methoxyacetyl chloride is kinetically difficult to control, leading to a statistical mixture of mono-acylated product, bis-acylated impurity (

-bis(2-methoxyacetyl)phenylenediamine), and unreacted starting material.

The Solution: A two-step "Protect-Reduce" strategy ensures 100% regioselectivity. We first acylate 4-nitroaniline (where the nitro group deactivates the ring, preventing side reactions) and subsequently reduce the nitro group to the target amine.

Step 1: Acylation of 4-Nitroaniline

- Reagents: 4-Nitroaniline (1.0 eq), Methoxyacetyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Dichloromethane).
- Mechanism: Nucleophilic acyl substitution.
- Protocol:
 - Dissolve 4-nitroaniline in dry DCM under

atmosphere.

- Add Triethylamine (base scavenger) and cool to 0°C.
- Dropwise addition of Methoxyacetyl chloride to control exotherm.
- Stir at RT for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
- Workup: Wash with 1N HCl (removes unreacted amine/TEA), then Sat.

. Dry over

.^[1]

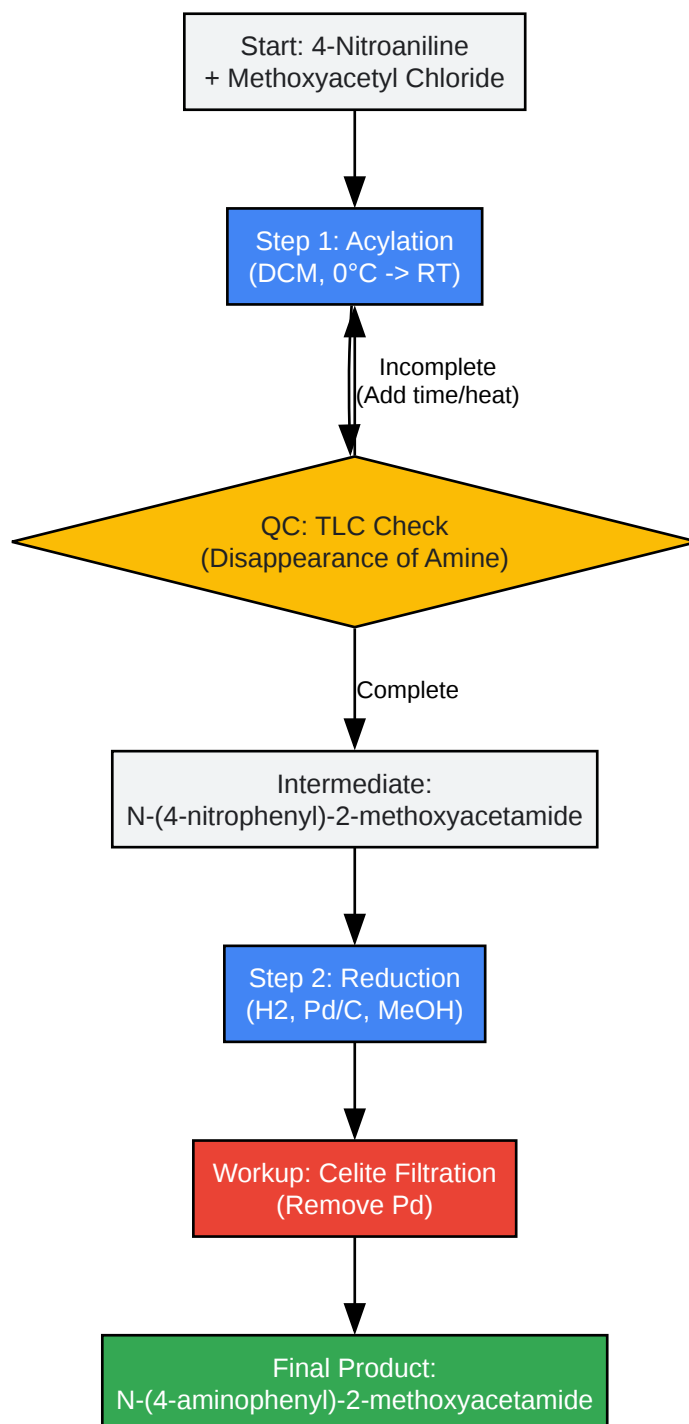
- Yield: >90% of N-(4-nitrophenyl)-2-methoxyacetamide.

Step 2: Catalytic Hydrogenation (Bechamp or Catalytic)

- Reagents: Intermediate from Step 1, 10% Pd/C (5 mol%), Methanol, balloon (1 atm).
- Protocol:
 - Suspend the nitro-intermediate in Methanol.^[2]
 - Add Pd/C catalyst carefully (pyrophoric risk).
 - Purge with
gas and stir vigorously at RT for 6–12 hours.
 - Endpoint: Disappearance of the yellow nitro-compound color; TLC shows a polar, UV-active spot (ninhydrin positive).
 - Purification: Filter through Celite to remove Pd. Concentrate filtrate.^{[1][2]} Recrystallize from Ethanol/Water if necessary.

Process Visualization (Workflow)

The following diagram illustrates the critical decision nodes and reaction flow to ensure high purity.



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Figure 1: Step-wise synthesis workflow prioritizing regioselectivity via the nitro-reduction pathway.

Applications in Drug Discovery

A. Kinase Inhibitor Scaffolds

This molecule serves as a bioisostere for the N-methyl-2-chloroacetamide fragment found in Nintedanib (a triple angiokinase inhibitor). The methoxy group offers:

- **Metabolic Stability:** Unlike the chloro-analog which can be reactive (alkylation risk), the methoxy group is chemically inert under physiological conditions.
- **H-Bonding:** The ether oxygen acts as an H-bond acceptor, potentially interacting with hinge region residues in kinase ATP-binding pockets.

B. "Diazo" Component in Dye Chemistry

The free primary amine at the para-position is highly reactive toward diazotization ().

- **Coupling:** It can be coupled with electron-rich aromatics (phenols, naphthols) to create azo dyes.
- **Shift:** The acetamido group at the para-position acts as an auxochrome, causing a bathochromic shift (deepening color) compared to simple aniline dyes.

Safety & Handling (E-E-A-T)

- **Toxicology:** Like all aniline derivatives, this compound should be treated as a potential skin sensitizer and methemoglobinemia inducer.
- **Stability:** The free amine is prone to oxidation (browning) upon exposure to air/light.
 - **Storage:** Store under Argon/Nitrogen at 2–8°C.
 - **Self-Validation:** If the solid turns dark brown, recrystallize from Ethanol/Water (9:1) before use in sensitive biological assays.

References

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